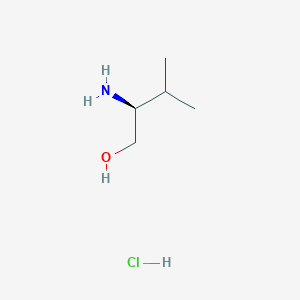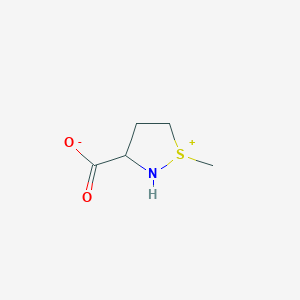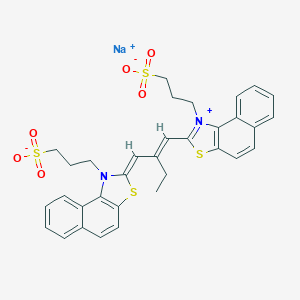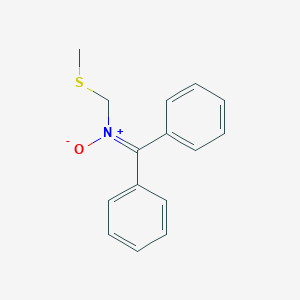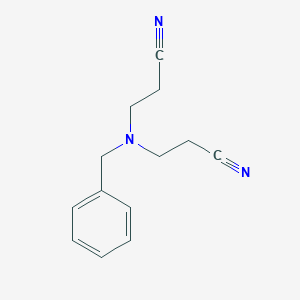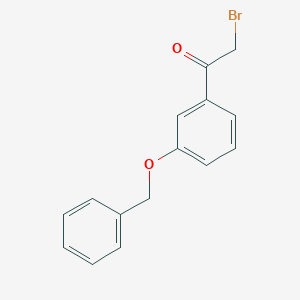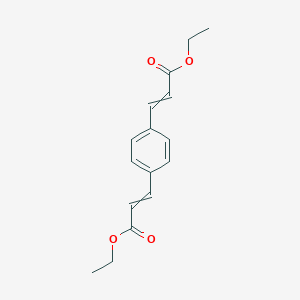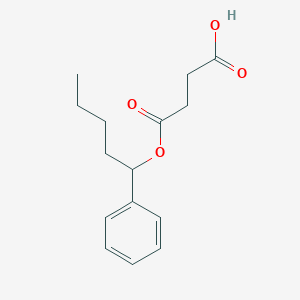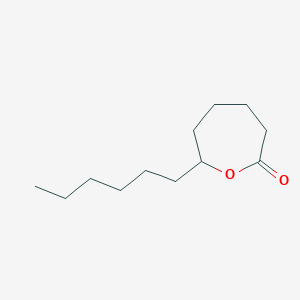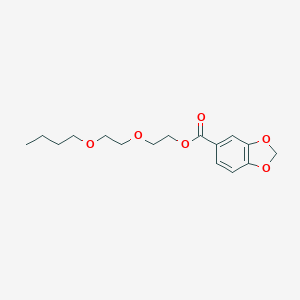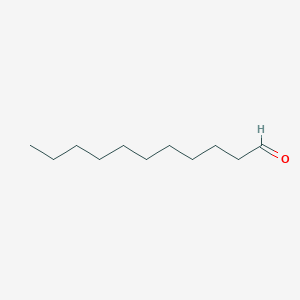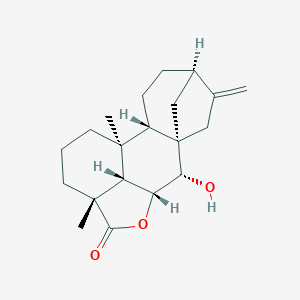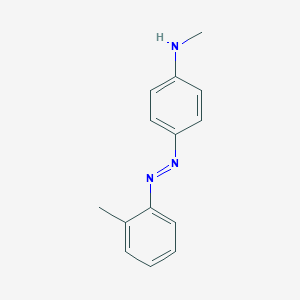
N-Methyl-p-(o-tolylazo)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-p-(o-tolylazo)aniline (MeOTA) is a chemical compound that belongs to the azo dye family. It is a yellow powder that is soluble in water and organic solvents. MeOTA has been widely used in scientific research for its unique properties, including its ability to act as a pH indicator, and its potential as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
N-Methyl-p-(o-tolylazo)aniline is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. N-Methyl-p-(o-tolylazo)aniline is also believed to act as a pH indicator by undergoing a color change in response to changes in pH.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-p-(o-tolylazo)aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Methyl-p-(o-tolylazo)aniline can induce DNA damage and apoptosis in cancer cells. N-Methyl-p-(o-tolylazo)aniline has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-Methyl-p-(o-tolylazo)aniline is its versatility, as it can be used as both a pH indicator and a photosensitizer. N-Methyl-p-(o-tolylazo)aniline is also relatively easy to synthesize and purify. However, one limitation of N-Methyl-p-(o-tolylazo)aniline is its potential toxicity, as it has been shown to induce DNA damage and cell death in certain cell types.
Direcciones Futuras
There are several potential future directions for research on N-Methyl-p-(o-tolylazo)aniline. One area of interest is the development of new photosensitizers for use in photodynamic therapy, and N-Methyl-p-(o-tolylazo)aniline has been identified as a promising candidate in this regard. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Methyl-p-(o-tolylazo)aniline, and to determine its potential as a therapeutic agent in various disease states.
Métodos De Síntesis
N-Methyl-p-(o-tolylazo)aniline can be synthesized through the reaction of p-toluidine with nitrous acid, followed by the addition of dimethyl aniline. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-Methyl-p-(o-tolylazo)aniline has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, N-Methyl-p-(o-tolylazo)aniline is used as a pH indicator due to its ability to change color in response to changes in pH. N-Methyl-p-(o-tolylazo)aniline has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Propiedades
Número CAS |
17018-24-5 |
|---|---|
Nombre del producto |
N-Methyl-p-(o-tolylazo)aniline |
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N-methyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3 |
Clave InChI |
IMQXTMXYZWSMNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
Sinónimos |
N-Methyl-p-(o-tolylazo)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



